molecular formula C13H10BrNO3S B8305793 Ethyl 4-bromo-2-isonicotinoylthiophene-3-carboxylate

Ethyl 4-bromo-2-isonicotinoylthiophene-3-carboxylate

Cat. No.: B8305793
M. Wt: 340.19 g/mol
InChI Key: PNLSOGGHZYKYOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-bromo-2-isonicotinoylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C13H10BrNO3S and its molecular weight is 340.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H10BrNO3S

Molecular Weight

340.19 g/mol

IUPAC Name

ethyl 4-bromo-2-(pyridine-4-carbonyl)thiophene-3-carboxylate

InChI

InChI=1S/C13H10BrNO3S/c1-2-18-13(17)10-9(14)7-19-12(10)11(16)8-3-5-15-6-4-8/h3-7H,2H2,1H3

InChI Key

PNLSOGGHZYKYOG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1Br)C(=O)C2=CC=NC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4-bromo-2-isonicotinoylthiophene-3-carboxylic acid (311 mg, 1 mmol), ethyl iodide (234 mg, 1.5 mmol), Cs2CO3 (652 mg, 2 mmol) in CH3CN (50 mL) was stirred at 30° C. overnight. After completion of the reaction the solution was filtered and the volatile components removed under reduced pressure to give the title compound (305 mg, 90% yield) as yellow oil. The product was directly used for the next step without further purification. LC-MS (Method A): m/z 340 (M+H)+, Rt: 1.95 min.
Quantity
311 mg
Type
reactant
Reaction Step One
Quantity
234 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
652 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
90%

Synthesis routes and methods II

Procedure details

A mixture of ethyl iodide (3.78 mL, 48.06 mmol), Cs2CO3 (15.66 g, 48.06 mmol) and 4-bromo-2-isonicotinoylthiophene-3-carboxylic acid (5 g, 16.02 mmol) in CH3CN (150 mL) was stirred at room temperature for about 12 h in a 250 mL round-bottomed flask. After completion of the reaction, the solvent was removed under reduced pressure. The reaction mixture was diluted with water and the aqueous layer was back extracted with ethyl acetate (3×100 mL). The combined organic layers were dried with Na2SO4, filtered and concentrated to afford a yellow solution. The resulting mixture was deposited onto silica gel, loaded onto a silica gel column and eluted with 5:1 PE/EtOAc to give the title compound (1.37 g, 25% yield). LC-MS (Method A): m/z 340 (M+H)+, Rt: 1.07 min.
Quantity
3.78 mL
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
15.66 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
25%

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